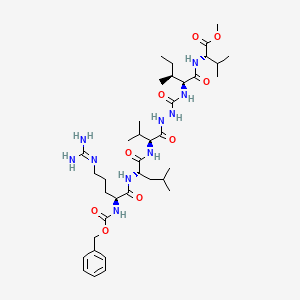Z-Arg-Leu-Val-Agly-Ile-Val-OMe
CAS No.:
Cat. No.: VC4023007
Molecular Formula: C38H64N10O9
Molecular Weight: 805.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C38H64N10O9 |
|---|---|
| Molecular Weight | 805.0 g/mol |
| IUPAC Name | methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |
| Standard InChI Key | ZLXFGUGFOLETFJ-POPCVQDUSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
Introduction
Structural Characteristics
Molecular Composition and Stereochemistry
Z-Arg-Leu-Val-Agly-Ile-Val-OMe (C₃₈H₆₄N₁₀O₉) features a hexapeptide sequence modified by an α-azaglycyl (Agly) residue and terminal protecting groups . Key structural components include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₃₈H₆₄N₁₀O₉ | |
| Molecular weight | 805.0 g/mol | |
| IUPAC name | methyl (2S)-2-[[(2S,3S)-2-[[... | |
| XLogP3-AA | 3.5 |
The Agly residue (-NHNHCO-) replaces the traditional glycine α-carbon with a nitrogen atom, introducing conformational constraints . All chiral centers adopt S-configurations except the isoleucine β-position (3S) , as confirmed by the InChI key ZLXFGUGFOLETFJ-POPCVQDUSA-N .
Protecting Group Strategy
The N-terminal benzyloxycarbonyl (Z) group and C-terminal methyl ester (OMe) serve dual purposes:
-
Z-group: Prevents nonspecific N-terminal reactions during synthesis while enabling selective deprotection under mild acidic conditions.
-
Methyl ester: Stabilizes the C-terminus against racemization and facilitates resin cleavage in solid-phase synthesis .
Synthesis and Chemical Properties
Solid-Phase Peptide Synthesis (SPPS)
Vulcanchem and ACS publications detail a three-stage synthesis :
Stage 1: Resin Loading
-
Wang resin functionalized with hydroxymethylphenoxy groups
-
Initial Fmoc-Val-OH coupling using HBTU/HOBt activation
Stage 2: Sequential Elongation
| Step | Amino Acid | Protecting Groups | Coupling Reagent |
|---|---|---|---|
| 1 | Fmoc-Ile-OH | Side-chain: Cγ-Me | DIC/HOAt |
| 2 | Agly insertion | N-terminal: Z-group | EDC/NHS |
| 3 | Fmoc-Val-OH | Side-chain: β-Me | HBTU/DIEA |
| 4 | Fmoc-Leu-OH | Side-chain: iso-butyl | PyBOP |
| 5 | Z-Arg(Pbf)-OH | Guanidine: Pbf | COMU |
Stage 3: Global Deprotection
-
TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) removes Pbf and methyl ester groups
Conformational Challenges
PubChem data highlight conformational flexibility as a key barrier to 3D modeling . With 24 rotatable bonds and nine H-bond donors, molecular dynamics simulations require specialized force fields .
Biological Relevance and Comparative Analysis
Peptidomimetic Design Rationale
The Agly residue induces β-strand geometry, mimicking protease transition states . In the related compound Z-Arg-Leu-Arg-Agly-Ile-Val-OMe, this design achieves picomolar inhibition (Kᵢ = 480 pM) against trypsin-like proteases . While biological data for the Val-containing variant remain unpublished, structural analogs suggest potential applications in:
-
Protease inhibition: Engineered for serine protease active-site complementarity
-
Metabolic stability: Methyl ester and Z-group enhance plasma stability versus native peptides
Physicochemical Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume